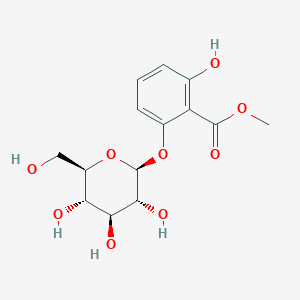

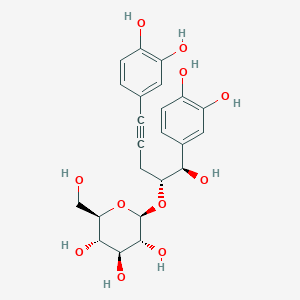

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester is a high-purity natural product with a molecular formula of C14H18O9 and a molecular weight of 330.3 g/mol . It is a type of phenol and is usually found in the form of a powder . The compound is sourced from the herbs of Alangium chinese .

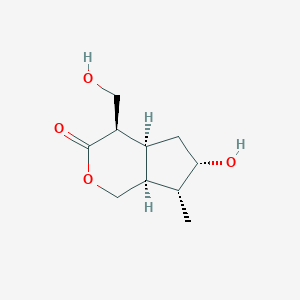

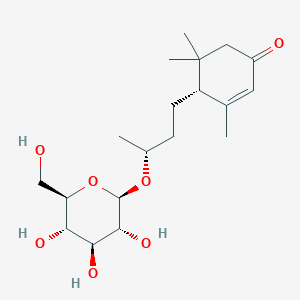

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 24 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 4 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 3 secondary alcohols, and 1 aliphatic ether .Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.3 g/mol . It is a type of phenol and is usually found in the form of a powder . The compound is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación

-

Binding Modes of Methyl α-D-Glucopyranoside to an Artificial Receptor

- Field : Crystallography .

- Application : This research describes the binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor .

- Methods : The study involved the elucidation of the crystal structures of complexes between artificial receptors and carbohydrates .

- Results : The noncovalent interactions stabilizing the new complexes are compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

Binding Modes of Methyl α-D-Glucopyranoside to an Artificial Receptor

- Field : Crystallography .

- Application : This research describes the binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor .

- Methods : The study involved the elucidation of the crystal structures of complexes between artificial receptors and carbohydrates .

- Results : The noncovalent interactions stabilizing the new complexes are compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

2-Propenoic Acid, 3-(4-Hydroxyphenyl)-, Methyl Ester

- Field : Organic Chemistry .

- Application : This compound is a derivative of cinnamic acid and has potential applications in the synthesis of various organic compounds .

- Methods : The compound can be synthesized from p-hydroxycinnamic acid and methanol .

- Results : The resulting methyl ester can be used as a building block in organic synthesis .

-

Binding Modes of Methyl α-D-Glucopyranoside to an Artificial Receptor

- Field : Crystallography .

- Application : This research describes the binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor .

- Methods : The study involved the elucidation of the crystal structures of complexes between artificial receptors and carbohydrates .

- Results : The noncovalent interactions stabilizing the new complexes are compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

2-Propenoic Acid, 3-(4-Hydroxyphenyl)-, Methyl Ester

- Field : Organic Chemistry .

- Application : This compound is a derivative of cinnamic acid and has potential applications in the synthesis of various organic compounds .

- Methods : The compound can be synthesized from p-hydroxycinnamic acid and methanol .

- Results : The resulting methyl ester can be used as a building block in organic synthesis .

Propiedades

IUPAC Name |

methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFBAOUJJRVBT-RRZLQCMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)

![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)